molecular formula C21H24ClN5O2S2 B2475263 N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide CAS No. 1206992-51-9

N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

Cat. No. B2475263
CAS RN: 1206992-51-9
M. Wt: 478.03
InChI Key: UVZWARHWCIXFPY-UHFFFAOYSA-N
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Description

N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H24ClN5O2S2 and its molecular weight is 478.03. The purity is usually 95%.
BenchChem offers high-quality N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Pharmacological Evaluation : A study by Nafeesa et al. (2017) focused on synthesizing and characterizing N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds were evaluated for antibacterial and anti-enzymatic potential, as well as cytotoxic behavior.

  • Vibrational Spectroscopic Analysis : Jenepha Mary et al. (2022) conducted a study on the vibrational signatures of a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, through Raman and Fourier transform infrared spectroscopy. This study aimed to understand the molecule's stability and interactions using density functional theory and natural bond orbital analysis (Jenepha Mary et al., 2022).

Antimicrobial and Antiviral Potential

  • Antimicrobial Activities : Several studies have highlighted the potential antimicrobial properties of compounds similar to N1-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide. For example, Mistry et al. (2009) synthesized derivatives showing antibacterial activity. Similarly, Iqbal et al. (2017) evaluated the antibacterial potential of related acetamide derivatives.

  • Antiviral Activity : Jenepha Mary et al. (2022) also investigated the antiviral properties of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. Their study involved in-silico docking to demonstrate inhibition activity against viruses (Jenepha Mary et al., 2022).

Crystal Structure and Conformation

  • Crystal Structure Analysis : Subasri et al. (2016, 2017) conducted studies on the crystal structures of compounds similar to the one . These studies revealed the molecules' folded conformations and intramolecular hydrogen bonds, providing insights into their structural stability and interactions (Subasri et al., 2016), (Subasri et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(7-oxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2S2/c1-2-9-27-19(29)17-18(24-20(31-17)26-10-4-3-5-11-26)25-21(27)30-13-16(28)23-15-8-6-7-14(22)12-15/h6-8,12H,2-5,9-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZWARHWCIXFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

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